molecular formula C12H9NO B034237 2-Phenylpyridine-3-carboxaldehyde CAS No. 74796-19-3

2-Phenylpyridine-3-carboxaldehyde

Cat. No. B034237
CAS RN: 74796-19-3
M. Wt: 183.21 g/mol
InChI Key: CCITWDQDNVHLSN-UHFFFAOYSA-N
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Description

2-Phenylpyridine-3-carboxaldehyde is a monosubstituted pyridine, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . It is also known as pyridine-3-carboxaldehyde .


Synthesis Analysis

The synthesis of 2-Phenylpyridine-3-carboxaldehyde involves several experimental and theoretical investigations . One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of 2-Phenylpyridine-3-carboxaldehyde has been optimized using quantum chemical calculations at the DFT/B3LYP/6–311++G (d,p) level of theory . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities have been determined .


Chemical Reactions Analysis

The C–H activation of 2-Phenylpyridine-3-carboxaldehyde, catalyzed by copper(II), palladium(II), and ruthenium(II) carboxylates, has been studied in the gas phase . ESI-MS, infrared multiphoton dissociation spectroscopy, and quantum chemical calculations were combined to investigate the intermediate species in the reaction .


Physical And Chemical Properties Analysis

The molecular weight of 2-Phenylpyridine-3-carboxaldehyde is 217.65 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Structural, Energetic and Vibrational Properties Analysis

2-Phenylpyridine-3-carboxaldehyde, also known as pyridine-3-carboxaldehyde, has been the subject of several experimental and theoretical investigations . The main focus of these studies is on the structural, energetic, and vibrational properties of this compound . Quantum chemical calculations have been made to determine structure parameters in the ground state, barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .

Nonlinear Optical (NLO) Properties

Theoretical evaluations of nonlinear optical (NLO) properties have been conducted for 2-Phenylpyridine-3-carboxaldehyde . These properties are crucial in the field of optoelectronics, including applications in devices such as optical switches and modulators .

Frontier Molecular Orbital (FMO) Parameters

Studies have also been conducted to evaluate the frontier molecular orbital (FMO) parameters of 2-Phenylpyridine-3-carboxaldehyde . Understanding these parameters can provide insights into the reactivity and stability of the molecule .

Natural Bond Orbital (NBO) Characteristics

Natural bond orbital (NBO) characteristics of 2-Phenylpyridine-3-carboxaldehyde have been studied . NBO analysis can provide a detailed understanding of the bonding and charge distribution within the molecule .

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular electrostatic potential (MESP) surface analysis has been conducted for 2-Phenylpyridine-3-carboxaldehyde . This analysis can provide insights into the sites of chemical reactivity and molecular interactions .

Building Block for Heterocyclic Compounds

Due to its functional group composition (chlorine, phenyl, and aldehyde), 2-Phenylpyridine-3-carboxaldehyde can potentially serve as a building block for the synthesis of more complex heterocyclic compounds with diverse functionalities. These compounds could have potential applications in various fields, including drug discovery and materials science.

Synthesis of Novel Derivatives

A series of novel 2-phenylpyridine derivatives containing N -phenylbenzamide moieties were designed and synthesised with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The reaction conditions in each step are mild, and the product is easy to separate (yield is about 85%) .

Antimicrobial Activity

Some derivatives of 2-Phenylpyridine-3-carboxaldehyde exhibited moderate activity against certain bacterial and fungal strains. This suggests potential for further development as antimicrobial agents.

Safety And Hazards

2-Phenylpyridine-3-carboxaldehyde is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to wear respiratory protection, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

One of the future directions for 2-Phenylpyridine-3-carboxaldehyde could be its use in the development of new luminescent metal complexes, as suggested by the study on the fac-Ir(ppy)3 complex, where ppy denotes 2-phenylpyridine .

properties

IUPAC Name

2-phenylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCITWDQDNVHLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503315
Record name 2-Phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyridine-3-carboxaldehyde

CAS RN

74796-19-3
Record name 2-Phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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